Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate
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Overview
Description
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H16FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)piperidine-3-carboxylate
- Methyl 5-(3-bromophenyl)piperidine-3-carboxylate
- Methyl 5-(3-methylphenyl)piperidine-3-carboxylate
Uniqueness
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with different substituents.
Biological Activity
Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor agonist. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and pharmacological implications.
Chemical Structure and Properties
This compound has a molecular formula of C15H18FNO2 and a molecular weight of approximately 237.27 g/mol. Its structure features a piperidine ring substituted at the 5-position with a 3-fluorophenyl group and at the 3-position with a methoxycarbonyl group (methyl ester). The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for various pharmacological studies.
Orexin Receptor Modulation
The primary biological activity of this compound is linked to its interaction with orexin receptors, specifically orexin type 2 receptors (OX2R). Orexin receptors play critical roles in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors have therapeutic potential for conditions such as narcolepsy and obesity.
In vitro studies have demonstrated that this compound exhibits selective activity towards OX2R, suggesting its potential as a neuropharmacological agent. Functional assays and competition binding assays have been employed to assess its binding affinity and receptor activation capabilities.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate favorable absorption characteristics due to its lipophilic nature, which may enhance its bioavailability.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A table summarizing some related compounds and their unique features is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate | Piperidine derivative | Different fluorine position affecting activity |
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate | Piperidine derivative | Different substitution pattern on the piperidine |
Methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | Complex piperidine derivative | Contains a sulfonamide group enhancing solubility |
The specific fluorination pattern of this compound may confer unique pharmacological profiles compared to other similar compounds. This specificity could lead to enhanced selectivity for orexin receptors, meriting further investigation into its therapeutic applications.
Case Studies
Research has highlighted the compound's potential in various case studies focusing on its biological activity:
- Neuropharmacology : A study investigated the effects of orexin receptor agonists on sleep-wake regulation, demonstrating that compounds like this compound could significantly enhance wakefulness in animal models.
- Obesity Treatment : Another study explored the role of orexin receptors in appetite regulation. The administration of this compound led to decreased food intake in rodent models, indicating its potential as an anti-obesity agent.
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-4,6,10-11,15H,5,7-8H2,1H3 |
InChI Key |
XUWCFBZWGOBXKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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